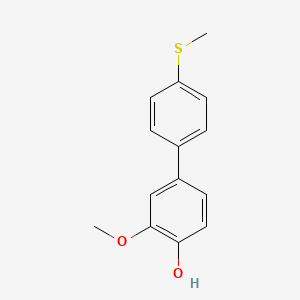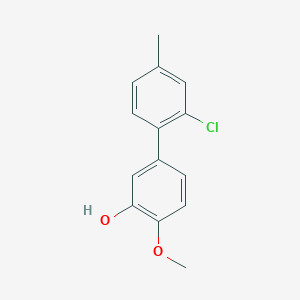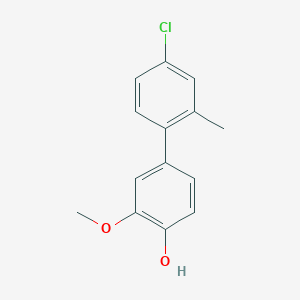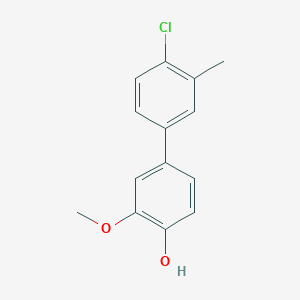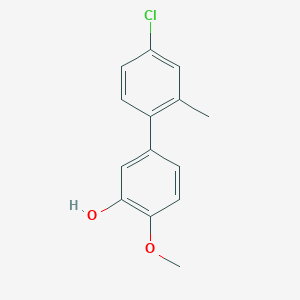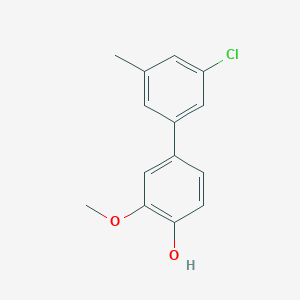
4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, is a synthetic compound used in the field of scientific research. It is a versatile compound that can be used for a variety of purposes, including synthesis and analysis of other compounds, as well as in biochemical and physiological studies.
Applications De Recherche Scientifique
4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, is a versatile compound that can be used for a variety of scientific research applications. It can be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. In addition, it can be used as a reagent in biochemical and physiological studies, such as enzyme inhibition assays and receptor binding assays.
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, is not well understood. However, it is believed to interact with proteins and other molecules in the cell. It is thought to inhibit the activity of certain enzymes and to bind to certain receptors, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, depend on the concentration and duration of exposure. At low concentrations, it has been shown to inhibit the activity of certain enzymes and to bind to certain receptors. At higher concentrations, it can have a variety of effects, including the inhibition of cell growth, the induction of apoptosis, and the inhibition of inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, has several advantages in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a versatile compound that can be used for a variety of scientific research applications. However, there are some limitations to its use. It is a relatively toxic compound, and it can cause skin and eye irritation. In addition, it can be degraded by light and heat, so it must be stored and handled carefully.
Orientations Futures
There are several potential future directions for 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%. One possible direction is to develop more efficient and cost-effective methods for its synthesis and purification. In addition, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Finally, it could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Méthodes De Synthèse
The synthesis of 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, is a relatively simple process. It involves the reaction of 4-chloro-5-methylphenol with chloroacetyl chloride in the presence of an acid catalyst. The resulting product is then purified using a column chromatography technique. The purity of the final product is typically greater than 95%.
Propriétés
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-5-11(7-12(15)6-9)10-3-4-13(16)14(8-10)17-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPJVSYJAPUXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685599 |
Source


|
| Record name | 3'-Chloro-3-methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261955-10-5 |
Source


|
| Record name | 3'-Chloro-3-methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

